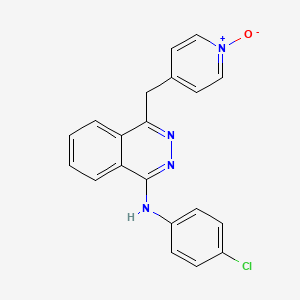

Vatalanib metabolite M17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

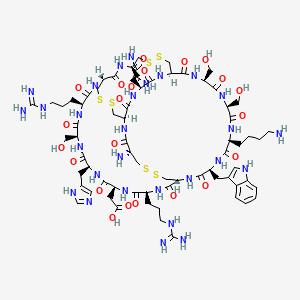

Vatalanib metabolite M17 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, a critical process in tumor growth and metastasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib and its metabolites, including metabolite M17, involves complex organic reactions. Vatalanib is synthesized through a series of steps that include the formation of phthalazine derivatives and subsequent modifications to introduce specific functional groups . The exact synthetic route for metabolite M17 is not explicitly detailed in the available literature, but it is likely derived from the parent compound through metabolic processes involving oxidative reactions .

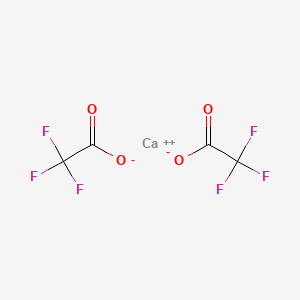

Industrial Production Methods: Industrial production of Vatalanib involves large-scale organic synthesis techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization . The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the final product.

Analyse Chemischer Reaktionen

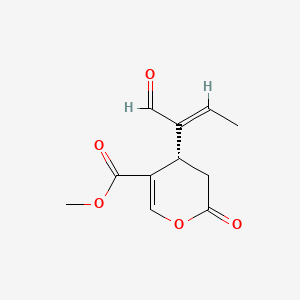

Types of Reactions: Vatalanib and its metabolites, including M17, primarily undergo oxidative metabolism

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Vatalanib include various oxidizing agents, solvents like tetrahydrofuran, and catalysts that facilitate the reaction . The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yield and purity.

Major Products Formed: The major products formed from the oxidative metabolism of Vatalanib include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 . These metabolites contribute to the overall systemic exposure of the drug but do not exhibit significant biological activity.

Wissenschaftliche Forschungsanwendungen

Vatalanib metabolite M17, like its parent compound, is primarily studied for its potential in cancer therapy. The compound’s ability to inhibit vascular endothelial growth factor receptors makes it a valuable tool in researching angiogenesis and tumor growth . Additionally, Vatalanib and its metabolites are used in preclinical and clinical studies to evaluate their efficacy and safety in treating various solid tumors, including colorectal cancer and non-small cell lung cancer .

Wirkmechanismus

Vatalanib metabolite M17 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors . This inhibition prevents the activation of signaling pathways that promote angiogenesis, thereby restricting the growth and spread of tumors. The molecular targets of Vatalanib include vascular endothelial growth factor receptors 1, 2, and 3, as well as platelet-derived growth factor receptors and c-KIT .

Vergleich Mit ähnlichen Verbindungen

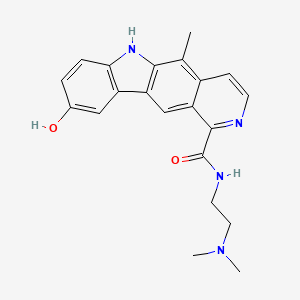

Similar Compounds: Similar compounds to Vatalanib include other tyrosine kinase inhibitors such as Sunitinib, Sorafenib, and Pazopanib . These compounds also target vascular endothelial growth factor receptors and are used in the treatment of various cancers.

Uniqueness: Vatalanib metabolite M17 is unique in its specific inhibition profile and metabolic pathway. Unlike some other tyrosine kinase inhibitors, Vatalanib and its metabolites are rapidly metabolized and excreted, which may influence their efficacy and safety profiles . Additionally, the combination of Vatalanib with other therapeutic agents, such as everolimus, has shown potential in enhancing its antitumor activity .

Eigenschaften

CAS-Nummer |

212142-21-7 |

|---|---|

Molekularformel |

C20H15ClN4O |

Molekulargewicht |

362.8 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-4-[(1-oxidopyridin-1-ium-4-yl)methyl]phthalazin-1-amine |

InChI |

InChI=1S/C20H15ClN4O/c21-15-5-7-16(8-6-15)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-25(26)12-10-14/h1-12H,13H2,(H,22,24) |

InChI-Schlüssel |

SUSIWFZJVWQRLZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=[N+](C=C4)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.